molecular formula C5H8N2 B14752851 2,3-Diazabicyclo[2.2.1]hept-2-ene CAS No. 2721-32-6

2,3-Diazabicyclo[2.2.1]hept-2-ene

Cat. No.: B14752851
CAS No.: 2721-32-6
M. Wt: 96.13 g/mol
InChI Key: IJDUBDHNOXAHCQ-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C5H8N2 and a molecular weight of 96.1304 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms. It is also known for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diazabicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diazomethane under controlled conditions . Another method includes the photolytic deazetization of 2,3-diazabicyclo[2.2.2]oct-2-ene . The reaction conditions typically involve the use of solvents such as acetonitrile and water, and the reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound is less common due to the specialized conditions required for its synthesis. when produced on an industrial scale, the process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Comparison with Similar Compounds

2,3-Diazabicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2721-32-6

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

2,3-diazabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C5H8N2/c1-2-5-3-4(1)6-7-5/h4-5H,1-3H2

InChI Key

IJDUBDHNOXAHCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1N=N2

Origin of Product

United States

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